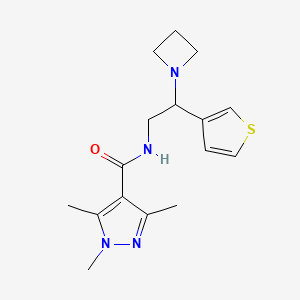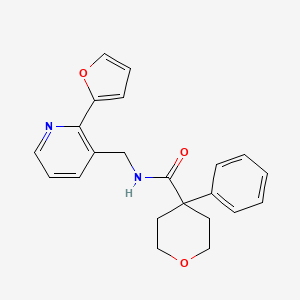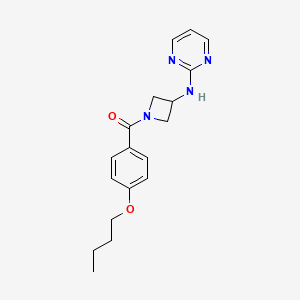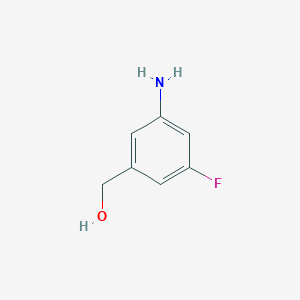
N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide” is a compound that contains an oxalamide group, which is a functional group consisting of an amide group attached to the carbonyl carbon of another amide . The compound also contains a cycloheptyl group, which is a seven-membered cycloalkane ring, and a 3-hydroxypropyl group, which is a three-carbon alkyl chain with a hydroxyl group on the third carbon .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a seven-membered cycloheptyl ring attached to an oxalamide group, which in turn is attached to a three-carbon alkyl chain with a hydroxyl group . The exact spatial arrangement of these groups would depend on the specific conditions of the synthesis and the stereochemistry of the starting materials .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound”, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure . These properties could be predicted using computational chemistry methods, or determined experimentally.Scientific Research Applications
Formation of DNA Adducts
Research on environmental mutagens like 1-nitropyrene, which shares structural motifs with N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide, has shown the formation of DNA adducts upon metabolic reduction, indicating potential implications for studying mutagenic and carcinogenic effects of similar compounds (Howard et al., 1983).
Metal Complex Formation
The hydrothermal reaction of specific compounds with metal ions to form coordination polymers suggests the utility of similar oxalamides in creating structured materials with potential magnetic and electrical properties (Rodrı́guez-Diéguez et al., 2007).
Polyamine Analogue-induced Programmed Cell Death
Studies on polyamine analogues have demonstrated their role in inducing programmed cell death, hinting at the therapeutic potential of structurally related compounds in cancer treatment (Ha et al., 1997).
Functionalization of Carbon Materials
Research on the functionalization of carbon fibers using specific chemical treatments provides insights into the potential use of oxalamide derivatives for modifying material surfaces to enhance their properties for various applications (Zhang et al., 2008).
Drug Activation and Metabolism
The metabolism and activation pathways of drugs like cyclophosphamide and ifosphamide through cytochrome P450 enzymes in liver microsomes offer a basis for understanding the pharmacological and toxicological properties of similar compounds (Chang et al., 1993).
Synthesis of Di- and Mono-oxalamides
A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific starting materials highlights the chemical versatility and potential for creating a wide range of derivatives with varying properties (Mamedov et al., 2016).
Mechanism of Action
The mechanism of action of “N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide” would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with . Without more information, it’s not possible to predict its mechanism of action.
Safety and Hazards
Properties
IUPAC Name |
N'-cycloheptyl-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c15-9-5-8-13-11(16)12(17)14-10-6-3-1-2-4-7-10/h10,15H,1-9H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBSWMNOQLHWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2704200.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2704205.png)


![2-(4-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2704212.png)

![3-[(1S,2S)-1-(5-[(4S)-2,2-dimethyloxan-4-yl]-2-{(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methyl-1H-indazol-5-yl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carbonyl}-1H-indol-1-yl)-2-methylcyclopropyl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2704215.png)

![ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2704217.png)



![5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2704223.png)
